molecular formula C9H8F2N2O2 B8500806 N-cyclopropyl-4,5-difluoro-2-nitroaniline

N-cyclopropyl-4,5-difluoro-2-nitroaniline

Cat. No.: B8500806
M. Wt: 214.17 g/mol
InChI Key: XDTLZKOZOUBESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4,5-difluoro-2-nitroaniline is a useful research compound. Its molecular formula is C9H8F2N2O2 and its molecular weight is 214.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

N-cyclopropyl-4,5-difluoro-2-nitroaniline

InChI

InChI=1S/C9H8F2N2O2/c10-6-3-8(12-5-1-2-5)9(13(14)15)4-7(6)11/h3-5,12H,1-2H2

InChI Key

XDTLZKOZOUBESV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,5-Trifluoronitrobenzene (2.00 g, 11.3 mmol), potassium fluoride (0.656 g, 11.3 mmol), potassium carbonate (1.561 g, 11.29 mmol), and cyclopropylamine (0.93 ml, 13.55 mmol) were added to a vial and heated in a microwave at 90° C. for 10 min. The reaction was then diluted with dichloromethane, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. Purification by flash chromatography on silica gel (0-15% ethyl acetate in hexanes) provided the title compound: 1H NMR (500 MHz, CDCl3) δ 8.04 (dd, J=10.4, 8.5 Hz, 1 H), 7.09 (dd, J=12.6, 7.0 Hz, 1 H), 2.55-2.54 (m, 1 H), 0.97-0.93 (m, 2 H), 0.69-0.66 (m, 2 H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.656 g
Type
reactant
Reaction Step One
Quantity
1.561 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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